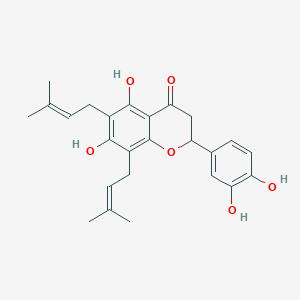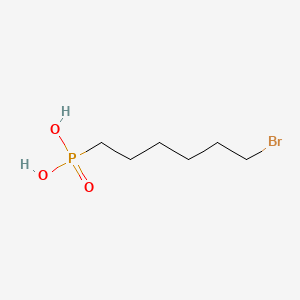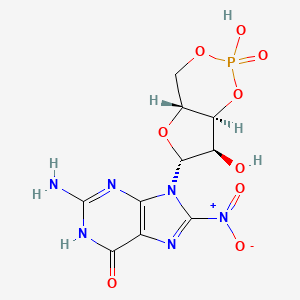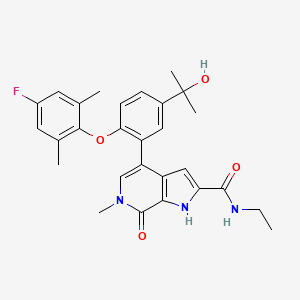
ABBV-744
Vue d'ensemble
Description
“N-ethyl-4-[2-(4-fluoro-2,6-dimethylphenoxy)-5-(2-hydroxypropan-2-yl)phenyl]-6-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridine-2-carboxamide” is a chemical compound . It is also known as ABBV-744 .
Molecular Structure Analysis
The molecular structure of this compound includes a pyrrolo[2,3-c]pyridine core, which is substituted with various functional groups . The molecular weight of the compound is 491.56 .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . Other physical and chemical properties are not available in the search results.Applications De Recherche Scientifique
Inhibition sélective des bromodomaines
ABBV-744 est un inhibiteur hautement sélectif pour le deuxième bromodomaine (BDII) des quatre protéines de la famille BET {svg_1}. Il présente une affinité de liaison plus de 300 fois plus forte pour le bromodomaine BDII de BRD4 que pour le premier bromodomaine (BDI) de BRD4 {svg_2}. Cette sélectivité pourrait potentiellement permettre des thérapies plus ciblées avec moins d'effets secondaires.
Traitement de la leucémie myéloïde aiguë (LMA)
This compound a montré des activités robustes dans les modèles précliniques de leucémie myéloïde aiguë (LMA) {svg_3}. Des études sur des modèles xénogreffes de LMA ont démontré une efficacité antitumorale d'this compound comparable à celle de l'inhibiteur pan-BET ABBV-075, mais avec une tolérance améliorée {svg_4}. Cela suggère qu'this compound pourrait être un inhibiteur BET de deuxième génération prometteur pour le traitement de la LMA.
Traitement du cancer de la prostate
This compound a également montré des activités antiprolifératives significatives dans le cancer de la prostate positif pour le récepteur des androgènes (AR) {svg_5}. In vivo, des doses d'this compound à des fractions de sa dose maximale tolérée (DMT) ont induit une inhibition de la croissance tumorale dans des modèles xénogreffes de cancer de la prostate {svg_6}.
Recherche sur les protéines de la famille BET
En tant qu'inhibiteur hautement sélectif du deuxième bromodomaine des protéines de la famille BET, this compound pourrait servir d'outil de haute qualité pour délimiter la contribution relative des BD individuels des protéines de la famille BET dans le contexte de divers programmes de transcription {svg_7}.
Développement d'inhibiteurs BET de deuxième génération
Le développement d'this compound représente une avancée significative dans la conception des inhibiteurs BET. En ciblant sélectivement le deuxième bromodomaine des protéines de la famille BET, this compound pourrait conserver les activités anticancéreuses dans certains sous-ensembles tumoraux tout en atténuant certains des problèmes de tolérance des inhibiteurs pan BET {svg_8}.
Conception de médicaments basée sur la structure
Le développement d'this compound représente également une application réussie de la conception de médicaments basée sur la structure. En ciblant les différences de séquence entre les deux bromodomaines de BRD4, les chercheurs ont pu développer un composé avec une meilleure sélectivité BDII et une biodisponibilité orale {svg_9}.
Mécanisme D'action
Target of Action
ABBV-744 is a highly selective inhibitor for the second bromodomain (BDII) of the four BET family proteins . It exhibits greater than 300-fold more potent binding affinity to the BDII bromodomain of BRD4 relative to the first bromodomain (BDI) of BRD4 .
Mode of Action
Upon oral administration, this compound preferentially binds to the second bromodomain (BD2) of BET proteins, thereby preventing the interaction between the BET proteins and acetylated histones . This disrupts chromatin remodeling and gene expression .
Biochemical Pathways
This compound has been found to regulate several biochemical pathways. In one study, it was found to alleviate LPS-induced neuroinflammation via regulation of the BATF2-IRF4-STAT1/3/5 axis . In another study, it was found to induce mitochondria damage, reactive oxygen species accumulation, cell cycle arrest and apoptotic cell death in gastric cancer cells .
Pharmacokinetics
This compound is orally bioavailable . It was designed to selectively target the BD2 domain of BET family proteins, in an effort to limit potential on-target adverse activity associated with BD1 interactions . In vivo, this compound produced fewer platelet and gastrointestinal toxicities than a dual BD1/2-targeting compound in preclinical models .
Result of Action
Studies in acute myeloid leukemia xenograft models demonstrated antitumor efficacy for this compound that was comparable with the pan-BET inhibitor ABBV-075 but with an improved therapeutic index .
Action Environment
The action of this compound can be influenced by environmental factors. Furthermore, doses of this compound at fractions of its maximum tolerated dose induced tumor growth inhibition in acute myeloid leukemia and prostate cancer xenograft models .
Safety and Hazards
Propriétés
IUPAC Name |
N-ethyl-4-[2-(4-fluoro-2,6-dimethylphenoxy)-5-(2-hydroxypropan-2-yl)phenyl]-6-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30FN3O4/c1-7-30-26(33)22-13-20-21(14-32(6)27(34)24(20)31-22)19-12-17(28(4,5)35)8-9-23(19)36-25-15(2)10-18(29)11-16(25)3/h8-14,31,35H,7H2,1-6H3,(H,30,33) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEDSFMUSNZDJFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=CC2=C(N1)C(=O)N(C=C2C3=C(C=CC(=C3)C(C)(C)O)OC4=C(C=C(C=C4C)F)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30FN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101022541 | |
| Record name | ABBV-744 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101022541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
491.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2138861-99-9 | |
| Record name | N-Ethyl-4-[2-(4-fluoro-2,6-dimethylphenoxy)-5-(1-hydroxy-1-methylethyl)phenyl]-6,7-dihydro-6-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridine-2-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2138861-99-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | ABBV-744 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2138861999 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ABBV-744 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101022541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ABBV-744 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9MX546E2SF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



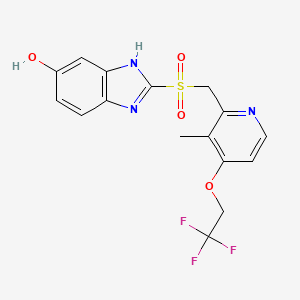
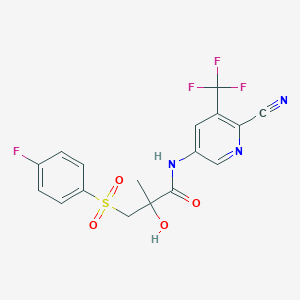
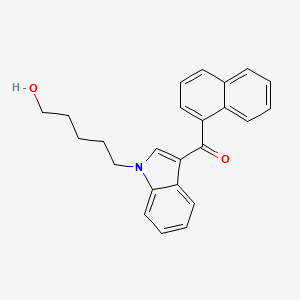
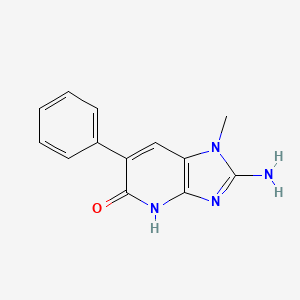

![3-(3-Aminopropoxy)-N-[2-[[3-[[(4-chloro-2-hydroxyphenyl)amino]carbonyl]-2-naphthalenyl]oxy]ethyl]-2-naphthalenecarboxamideHydrochloride](/img/structure/B605007.png)
